molecular formula C23H21N3O5S B2551747 N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide CAS No. 922137-70-0

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Katalognummer B2551747
CAS-Nummer: 922137-70-0
Molekulargewicht: 451.5
InChI-Schlüssel: XSVUBQSUEWDBLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide” is a compound with the molecular formula C22H19N3O4S2 . It is related to a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are of interest due to their potential use in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a dibenzo[b,f][1,4]oxazepin ring, a sulfamoyl group, and a phenyl group . The exact structure can be determined through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, are not provided in the available resources . These properties could be determined through experimental testing.

Wissenschaftliche Forschungsanwendungen

Carbonic Anhydrase Inhibitors

Research indicates that compounds similar to N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide, particularly [1,4]oxazepine-based sulfonamides, show strong inhibition of therapeutically relevant human carbonic anhydrases. This class of enzymes is involved in various physiological processes, including pH regulation and CO2 transport. Sulfonamide-based inhibitors targeting these enzymes have therapeutic applications in treating glaucoma, epilepsy, and altitude sickness (Sapegin et al., 2018).

Nonlinear Optical (NLO) Materials

Compounds incorporating benzimidazole and oxazepine units have been synthesized and evaluated for their nonlinear optical properties. These materials are of interest for applications in optical switching, data storage, and photovoltaics. The study highlights the potential of such compounds as candidates for NLO applications, with certain derivatives showing promising hyperpolarizability, which is a measure of a material's nonlinear optical response (Almansour et al., 2016).

Antimicrobial Activity

Several studies have explored the antimicrobial properties of dibenzo[b,f][1,4]oxazepin-based compounds. For instance, novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for their antibacterial activity. Some of these compounds showed high activities against various bacterial strains, indicating their potential as antibacterial agents (Azab et al., 2013).

Antihypertensive and Diuretic Agents

Research into quinazoline derivatives, which share structural similarities with N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide, has shown that these compounds possess diuretic and antihypertensive properties. This suggests their potential use in managing blood pressure and fluid balance in the body (Rahman et al., 2014).

Antituberculosis Activity

A series of sulfonamide compounds, derived from optimizations around the sulfaphenazole structure, have been investigated for their activity against Mycobacterium tuberculosis. These studies revealed compounds with promising antimycobacterial activity coupled with low cytotoxicity, highlighting the potential of sulfonamide derivatives in tuberculosis treatment (Chen et al., 2021).

Wirkmechanismus

The mechanism of action of this compound is likely related to its inhibition of the Dopamine D2 receptor . By inhibiting this receptor, it could potentially alter neurotransmission in the brain, which could have effects on various central nervous system disorders .

Zukünftige Richtungen

The future directions for research on this compound could include further investigation into its potential use in treating central nervous system disorders . Additionally, more detailed studies could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

Eigenschaften

IUPAC Name

N-[4-[(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)sulfamoyl]phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O5S/c1-2-5-22(27)24-15-8-11-17(12-9-15)32(29,30)26-16-10-13-20-18(14-16)23(28)25-19-6-3-4-7-21(19)31-20/h3-4,6-14,26H,2,5H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVUBQSUEWDBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.